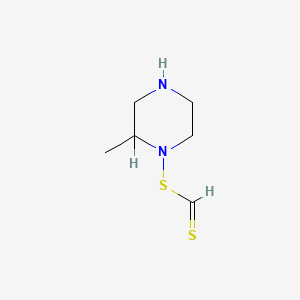
1,3-Propanediol, 2-ethyl-, monocarbanilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-ethyl-, monocarbanilate is an organic compound with the molecular formula C12H17NO3. It is a derivative of 1,3-propanediol, where one of the hydroxyl groups is substituted with an ethyl group and the other with a monocarbanilate group. This compound is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-ethyl-, monocarbanilate can be synthesized through a multi-step process involving the reaction of 1,3-propanediol with ethyl groups and carbanilate. The synthesis typically involves:
Esterification: Reacting 1,3-propanediol with ethyl chloroformate in the presence of a base such as pyridine to form 2-ethyl-1,3-propanediol.
Carbanilation: The intermediate product is then reacted with phenyl isocyanate to form the monocarbanilate derivative.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediol, 2-ethyl-, monocarbanilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: The ethyl and carbanilate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2-ethyl-, monocarbanilate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and other complex organic compounds.
Biology: Studied for its potential use in biochemical pathways and enzyme interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,3-propanediol, 2-ethyl-, monocarbanilate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of different products. The pathways involved include esterification, hydrolysis, and oxidation-reduction reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Propanediol: A simpler diol with two hydroxyl groups.
2-Methyl-1,3-propanediol: A derivative with a methyl group instead of an ethyl group.
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl): Another derivative with a hydroxymethyl group.
Uniqueness
1,3-Propanediol, 2-ethyl-, monocarbanilate is unique due to its specific substitution pattern, which imparts distinct chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Propiedades
Número CAS |
25451-65-4 |
|---|---|
Fórmula molecular |
C12H17NO3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)butyl N-phenylcarbamate |
InChI |
InChI=1S/C12H17NO3/c1-2-10(8-14)9-16-12(15)13-11-6-4-3-5-7-11/h3-7,10,14H,2,8-9H2,1H3,(H,13,15) |
Clave InChI |
BDRYUPSBSJWEFN-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)COC(=O)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


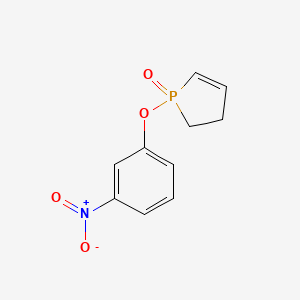
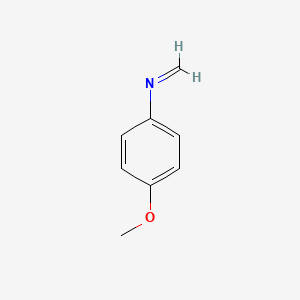
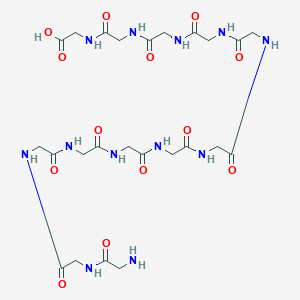
![5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685962.png)

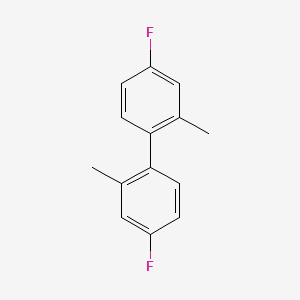
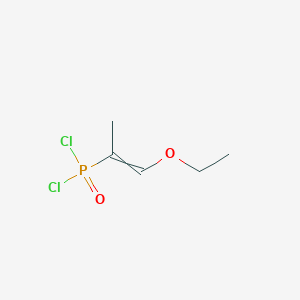

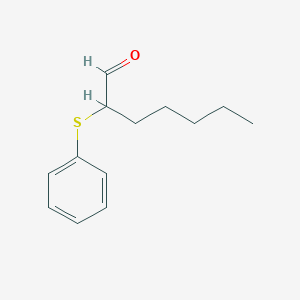
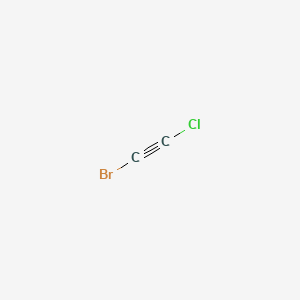
![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)


